molecular formula C8H8N2O4 B082155 4-Methoxy-3-nitrobenzamide CAS No. 10397-58-7

4-Methoxy-3-nitrobenzamide

Cat. No.: B082155
CAS No.: 10397-58-7
M. Wt: 196.16 g/mol
InChI Key: PCQFJXUTKOUTRW-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4. It is characterized by a benzene ring substituted with a methoxy group at the fourth position and a nitro group at the third position, along with an amide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitrobenzamide can be synthesized through the nitration of 4-methoxybenzamide. The nitration process typically involves the reaction of 4-methoxybenzamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming 4-methoxy-3-aminobenzamide. Common reducing agents for this transformation include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group in this compound can participate in nucleophilic aromatic substitution reactions. For example, the methoxy group can be replaced by a halogen atom using reagents such as phosphorus tribromide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Phosphorus tribromide for halogenation.

Major Products:

    Reduction: 4-Methoxy-3-aminobenzamide.

    Substitution: 4-Halo-3-nitrobenzamide derivatives.

Scientific Research Applications

4-Methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also influence the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

  • 4-Methoxy-3-aminobenzamide
  • 4-Methoxybenzamide
  • 3-Nitrobenzamide

Comparison: 4-Methoxy-3-nitrobenzamide is unique due to the presence of both a methoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound. For example, the nitro group enhances its reactivity in reduction reactions, while the methoxy group influences its solubility and binding interactions.

Properties

IUPAC Name

4-methoxy-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQFJXUTKOUTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065063
Record name Benzamide, 4-methoxy-3-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10397-58-7
Record name 4-Methoxy-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10397-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-methoxy-3-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-methoxy-3-nitro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, 4-methoxy-3-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-p-anisamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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